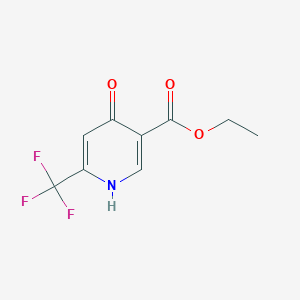

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-4-13-7(3-6(5)14)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVONRNVUWMRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=CC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153895 | |

| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-28-5 | |

| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Convergent Synthesis Pathway for Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Technical Guide

Executive Summary: Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the substituted pyridine core. This guide provides an in-depth examination of a robust and efficient synthesis pathway for this molecule, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen strategy, focusing on a convergent cyclocondensation reaction. It offers detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of key process parameters, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: Strategic Importance and Molecular Profile

Chemical Identity and Structural Features

This compound, with the molecular formula C₉H₈F₃NO₄, is a substituted pyridine derivative. A critical feature of this molecule is its existence in a tautomeric equilibrium with its more stable pyridone form: Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate [1]. This tautomerism is fundamental to its reactivity and intermolecular interactions. The electron-withdrawing nature of the trifluoromethyl group at the C6 position significantly influences the acidity of the N-H proton and the overall electron density of the aromatic ring, making it a unique scaffold for further chemical modification.

Significance in Research and Development

Substituted nicotinic acid derivatives are prevalent motifs in pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets[2]. Consequently, this compound serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other biologically active compounds[3][4]. Its structured synthesis is therefore of considerable interest to the scientific community.

Retrosynthetic Analysis and Strategy Selection

The synthesis of highly substituted pyridines and pyridones is most effectively approached through cyclocondensation reactions, which construct the heterocyclic core from acyclic precursors in a single, convergent step[5][6][7].

A logical retrosynthetic disconnection of the target molecule points to three primary components:

-

A C2 fragment containing the ethyl ester group (from diethyl malonate).

-

A C3 fragment containing the trifluoromethyl group (from a trifluoroacetyl precursor).

-

A nitrogen source (from an ammonium salt).

This analysis leads to the selection of a modified Guareschi-Thorpe pyridine synthesis. The chosen forward synthesis involves the base-catalyzed condensation of diethyl malonate with a trifluoromethylated enone, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , followed by cyclization with an ammonia source. This pathway is advantageous due to the commercial availability of the starting materials and the high yields typically associated with such cyclocondensation reactions[8].

The Core Synthesis Pathway: A Mechanistic Perspective

The selected pathway proceeds in a one-pot, two-stage process that leverages the reactivity of β-dicarbonyl compounds and activated enones.

Mechanistic Insights

The reaction is initiated by the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a Michael (1,4-conjugate) addition to the electron-deficient double bond of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This step is irreversible and drives the reaction forward.

The resulting Michael adduct contains all the necessary carbon atoms for the pyridine ring. The introduction of an ammonia source, such as ammonium acetate, triggers an intramolecular cyclization. One of the ester carbonyls is attacked by the nitrogen atom, followed by condensation with the ketone carbonyl. The final step involves dehydration, which leads to the formation of the stable, aromatic pyridone ring system.

Rationale for Reagent Selection

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This key intermediate is readily prepared from the acylation of ethyl vinyl ether with trifluoroacetyl chloride or trifluoroacetic anhydride[9][10]. It serves as an ideal trifluoromethyl-containing C3 building block.

-

Diethyl Malonate: A common and inexpensive C3 precursor that provides the C4, C5, and C3-carboxylate functionalities of the final product.

-

Sodium Ethoxide (NaOEt): This base is the catalyst of choice. Its conjugate acid is ethanol, the same as the reaction solvent, which prevents unwanted transesterification side reactions. It is sufficiently strong to deprotonate diethyl malonate to initiate the Michael addition.

-

Ammonium Acetate: Serves as a convenient and effective source of ammonia for the final ring-closing step[11][12].

Visualization of the Synthesis Pathway

The logical flow of the convergent synthesis is best represented visually.

Caption: Convergent synthesis via Michael addition followed by cyclocondensation.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous heterocyclic compounds[8][9][10].

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Diethyl malonate

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous ethanol

-

Ammonium acetate

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: A dry 250 mL three-neck flask is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol (100 mL) under a nitrogen atmosphere. The mixture is stirred until the base is fully dissolved.

-

Formation of Michael Adduct: Diethyl malonate (1.0 equivalent) is added dropwise to the stirred solution at room temperature. After the addition is complete, the mixture is stirred for 30 minutes. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.05 equivalents) is then added dropwise, maintaining the temperature below 30°C. The reaction is stirred at room temperature for 2 hours, monitoring by TLC until the starting enone is consumed.

-

Cyclization: Ammonium acetate (3.0 equivalents) is added to the reaction mixture. The flask is fitted with a reflux condenser and heated to reflux (approx. 80°C) for 6-8 hours.

-

Workup and Isolation: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in water (100 mL) and acidified to pH 2-3 with 2M hydrochloric acid, which typically results in the precipitation of a solid.

-

Purification: The precipitate is collected by vacuum filtration and washed with cold water. For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes. The solid is then dried under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Process Parameters and Optimization

The efficiency of the synthesis is dependent on several key parameters. The following table summarizes these variables and the rationale for their control.

| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity | Supporting Source(s) |

| Base Stoichiometry | 1.0 - 1.2 equivalents | A catalytic amount is insufficient; a slight excess ensures complete deprotonation of the malonate, driving the initial Michael addition to completion. | [8] |

| Solvent | Anhydrous Ethanol | Using ethanol as the solvent prevents transesterification when using sodium ethoxide as the base, thus avoiding product mixtures and simplifying purification. | [9][10] |

| Temperature | Michael Addition: 20-30°C Cyclization: ~80°C (Reflux) | The initial addition is exothermic and controlling the temperature prevents side reactions. Heating is required to overcome the activation energy for the cyclization and dehydration steps. | [9][10] |

| Reaction Time | Michael Addition: 1-3 hours Cyclization: 6-10 hours | Reaction times should be monitored by TLC or LC-MS to ensure completion. Incomplete reaction leads to lower yields and complex purification. | [8] |

| pH of Workup | pH 2-3 | The product is phenolic/enolic and will be soluble as its phenoxide/enolate salt at high pH. Acidification is critical to protonate the hydroxyl group and precipitate the neutral product from the aqueous solution. | [13] |

Conclusion

The synthesis of this compound is reliably achieved through a convergent cyclocondensation strategy. This approach, leveraging a Michael addition followed by an ammonium salt-mediated ring closure, is both efficient and scalable. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can obtain this valuable heterocyclic intermediate in high yield and purity. This guide provides the foundational knowledge and a practical framework for the successful synthesis of this and structurally related compounds, facilitating further exploration in drug discovery and materials science.

References

- Vertex Pharmaceuticals Incorporated. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry.

- American Chemical Society. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry.

- National Institutes of Health. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC.

- YouTube. (2022).

- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.

- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

- PubChem, National Institutes of Health. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)

- Google Patents.

- Google Patents. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.

- National Institutes of Health. (2018). 2-(Arylamino)-6-(trifluoromethyl)

- Smolecule. (2023). Buy Ethyl 2-hydroxy-5-(trifluoromethyl)

- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

Sources

- 1. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 3. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 1227576-28-4 [smolecule.com]

- 5. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. baranlab.org [baranlab.org]

- 8. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (CAS No. 947144-28-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with insights from the synthesis and biological evaluation of structurally related molecules, this document serves as a vital resource for professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Nicotinate Scaffolds

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design. This is due to the unique electronic properties that fluorine imparts, including high electronegativity, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound belongs to the class of nicotinic acid derivatives, a scaffold that is prevalent in a wide array of pharmaceuticals. The presence of the trifluoromethyl group on the pyridine ring, combined with the hydroxyl and ethyl ester functionalities, makes this compound a versatile building block for the synthesis of novel bioactive molecules.

Physicochemical Properties and Structural Elucidation

This compound is a multifaceted molecule with the potential for tautomerism, existing in equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. This structural duality is a key consideration in its reactivity and interaction with biological systems.

Core Molecular Attributes

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are derived from computational models, they provide a reliable foundation for experimental design.

| Property | Value | Source |

| CAS Number | 947144-28-7 | [1] |

| Molecular Formula | C₉H₈F₃NO₄ | [1][2] |

| Molecular Weight | 251.16 g/mol | [2] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | [1] |

| Synonyms | Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate, Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate | [1] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 75.6 Ų | [1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The following diagram illustrates a logical and experimentally viable pathway for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned approach based on similar syntheses and provides a strong starting point for laboratory execution.

Step 1: Condensation Reaction

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-20 minutes to ensure complete formation of the corresponding sodium salt.

-

To this mixture, add diethyl malonate (1.05 equivalents) dropwise over a period of 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclized intermediate.

Step 2: Aromatization and Purification

-

The crude intermediate can often be aromatized by air oxidation in the presence of a mild base or by treatment with a suitable oxidizing agent. Alternatively, the tautomeric pyridone form is often the more stable product.

-

Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not yet published, the structural motifs present in the molecule suggest several promising avenues for therapeutic investigation. The trifluoromethyl-substituted pyridine core is a known pharmacophore in a variety of biologically active compounds.

Inferred Mechanisms of Action

The potential biological activities of this compound are likely to stem from the synergistic effects of its key functional groups.

Caption: Logical relationships between molecular properties and potential biological activities.

Antiviral and Antifungal Potential

Numerous studies have demonstrated the potent antiviral and antifungal properties of trifluoromethyl-containing heterocyclic compounds. For instance, certain trifluoromethyl pyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV). The lipophilicity conferred by the -CF3 group can enhance the ability of the molecule to penetrate viral envelopes or fungal cell membranes.

Anti-inflammatory and Anticancer Applications

The nicotinic acid scaffold is present in several anti-inflammatory drugs. The hydroxyl group on the pyridine ring can participate in hydrogen bonding interactions with key residues in the active sites of enzymes such as cyclooxygenases (COX). Furthermore, the ethyl ester can function as a prodrug, undergoing hydrolysis in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. This strategy is commonly employed in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The antiproliferative effects of trifluoromethylated compounds against various cancer cell lines have also been documented.[3]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, a predicted spectroscopic profile can be outlined based on the known chemical shifts and fragmentation patterns of analogous structures. This information is invaluable for the characterization and confirmation of the synthesized product.

¹H NMR Spectroscopy

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (-CH₂-) is anticipated around δ 4.2-4.4 ppm.

-

Pyridine Ring: A singlet for the proton on the pyridine ring is expected in the aromatic region, likely around δ 6.0-6.5 ppm.

-

Hydroxyl and Amide Protons: Broad singlets for the hydroxyl (-OH) and amide (-NH-) protons are expected, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Ethyl Group: Resonances for the methyl and methylene carbons are expected around δ 14-16 ppm and δ 60-62 ppm, respectively.

-

Pyridine Ring: A series of signals for the carbon atoms of the pyridine ring are anticipated in the range of δ 100-160 ppm. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.

-

Carbonyl Carbon: The ester carbonyl carbon should appear around δ 165-170 ppm.

Mass Spectrometry

-

The molecular ion peak (M⁺) in the mass spectrum should be observed at m/z 251, corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the trifluoromethyl group (-CF₃).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for diverse biological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to elucidate its specific mechanisms of action and therapeutic potential. The insights provided in this guide are intended to catalyze further investigation into this and related fluorinated heterocyclic molecules, ultimately contributing to the advancement of medicinal chemistry and the discovery of new medicines.

References

-

Angene. (n.d.). Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate. Retrieved January 19, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54753472, Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. Retrieved January 19, 2026, from [Link].

-

MDPI. (2022). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved January 19, 2026, from [Link].

- Elsevier. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(3), 103654.

-

MDPI. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved January 19, 2026, from [Link].

- Google Patents. (2022). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.

-

Eureka | Patsnap. (2022). Synthesis method of 4-trifluoromethyl nicotinic acid. Retrieved January 19, 2026, from [Link].

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 19, 2026, from [Link].

Sources

The Strategic Blueprint of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate, a heterocyclic building block of significant interest to researchers and scientists in drug development. We will delve into its molecular structure, plausible synthetic routes, spectroscopic signature, and its burgeoning applications as a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of the trifluoromethyl group on the pyridinone core makes this molecule a valuable asset in the medicinal chemist's toolbox for tackling a range of therapeutic challenges.[1]

The trifluoromethylpyridine motif is increasingly recognized for its ability to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are critical parameters in optimizing drug candidates.[1] This guide will provide the foundational knowledge necessary to effectively utilize this compound in drug discovery programs.

Molecular Structure and Physicochemical Properties: Understanding the Core

This compound is a fascinating molecule that exists in a state of tautomeric equilibrium. The two primary tautomers are the enol form, Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate , and the more stable keto form, Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate [2]. For the purpose of this guide, we will primarily refer to the more stable keto tautomer, which is assigned the CAS Number 947144-28-7.

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the pyridine ring, impacting its reactivity and the acidity of the hydroxyl and N-H protons.

Tautomeric Equilibrium

The equilibrium between the keto and enol forms is a critical consideration for any synthetic or biological application. The keto form generally predominates in most solvents, but the enol form can be stabilized under certain conditions and may be the reactive species in some chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on similar transformations and should be optimized for safety and yield in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in anhydrous ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add a solution of sodium ethoxide (1.1 eq) in ethanol via the dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The resulting precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the active methylene group of cyanoacetamide, initiating the condensation reaction.

-

Ethanol: Serves as a suitable solvent for the reactants and the base.

-

Reflux: Heating the reaction provides the necessary activation energy for the cyclization step.

-

Neutralization: Acidification of the reaction mixture protonates the product, causing it to precipitate out of the solution.

Structural Elucidation and Purity Analysis: The Spectroscopic Signature

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques. Below are the expected spectroscopic data based on the analysis of structurally similar compounds.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group. - A singlet for the proton on the pyridine ring. - A broad singlet for the N-H proton of the pyridinone ring. - A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the ethyl ester carbons. - A quartet for the trifluoromethyl carbon due to coupling with fluorine. - Signals for the carbons of the pyridine ring, with the carbon attached to the CF₃ group also showing coupling to fluorine. |

| IR Spectroscopy | - A broad absorption band for the O-H and N-H stretching vibrations. - A strong absorption for the C=O stretching of the ester and the pyridinone ring. - Strong absorptions in the 1100-1300 cm⁻¹ region characteristic of C-F bonds. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.04). - Fragmentation patterns consistent with the loss of the ethoxy group and other characteristic fragments. |

Expert Insights on Spectral Interpretation:

The trifluoromethyl group will have a significant impact on the NMR spectra. The strong electron-withdrawing nature of the CF₃ group will cause downfield shifts for nearby protons and carbons. Furthermore, the coupling between the fluorine atoms and the carbon backbone (¹⁹F-¹³C coupling) will result in characteristic splitting patterns, particularly for the CF₃ carbon and the carbon to which it is attached.

Applications in Drug Discovery and Development: A Scaffold of Opportunity

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key precursor to a variety of biologically active molecules.

The Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a drug candidate can offer several advantages:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic oxidation. This can lead to a longer in vivo half-life of the drug.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Improved Binding Affinity: The electronic properties of the trifluoromethyl group can lead to stronger interactions with biological targets, such as enzymes and receptors, resulting in increased potency.

Potential Therapeutic Areas

Derivatives of trifluoromethyl-substituted pyridines have shown promise in a number of therapeutic areas, including:

-

Oncology: As inhibitors of various kinases involved in cancer cell proliferation. [1]* Infectious Diseases: As antibacterial and antiviral agents.

-

Neuroscience: In the development of treatments for neurological disorders.

The versatile functionality of this compound, with its ester, hydroxyl, and pyridinone moieties, allows for a wide range of chemical modifications to explore structure-activity relationships and develop novel drug candidates.

Caption: Potential derivatization pathways and therapeutic applications.

Conclusion: A Versatile Building Block for Future Therapies

This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique structural features, particularly the presence of the trifluoromethyl group, offer a powerful tool for modulating the properties of drug candidates. This guide has provided a comprehensive overview of its structure, a plausible synthetic approach, its expected spectroscopic characteristics, and its potential applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will be paramount in the development of the next generation of medicines.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

PubChem. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. [Link]

-

Umemoto, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-114. [Link]

Sources

"Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate" physical and chemical properties

An In-Depth Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic profile, and key experimental protocols, offering insights grounded in established scientific principles.

Introduction and Structural Elucidation

This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests its potential utility as a building block in the synthesis of novel therapeutic agents. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The nicotinic acid scaffold is also a prevalent feature in many biologically active compounds.

It is important to note that there appear to be two CAS numbers associated with this compound in various databases: 947144-28-7 and 1269292-28-5. Researchers should verify the specific identifier associated with their material. For the purpose of this guide, we will refer to the structure commonly depicted for this name.

Chemical Structure

The chemical structure of this compound is presented below. The molecule features a pyridine ring substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl carboxylate group at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | PubChem |

| CAS Number | 947144-28-7, 1269292-28-5 | PubChem, Chemical Suppliers |

| Molecular Formula | C9H8F3NO4 | PubChem |

| Molecular Weight | 251.16 g/mol | PubChem |

| XLogP3-AA | 1.4 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

| Topological Polar Surface Area | 75.6 Ų | PubChem (Computed) |

The positive XLogP3-AA value suggests a degree of lipophilicity, which is expected given the presence of the ethyl ester and trifluoromethyl groups. The topological polar surface area (TPSA) is within a range often associated with good cell permeability, a key consideration in drug design.

Spectroscopic Characterization: An Expert's Perspective

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a specific spectrum for this molecule is not publicly available, we can predict the key features based on its structure and data from analogous compounds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The pyridine ring contains two protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and ester groups, and the electron-donating effect of the hydroxyl group. We would expect two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

-

Ethyl Group: The ethyl ester will exhibit a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet will likely appear around δ 4.0-4.5 ppm, and the triplet around δ 1.2-1.5 ppm.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR:

-

Pyridine Carbons: The six carbons of the pyridine ring will show distinct signals. The carbons attached to the trifluoromethyl and ester groups will be significantly downfield.

-

Trifluoromethyl Carbon: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

-

Ester Carbons: The carbonyl carbon of the ester will be observed in the δ 160-170 ppm region. The methylene and methyl carbons will be in the upfield region.

¹⁹F NMR:

-

A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.[4][5][6]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

Experimental Protocols

To ensure the scientific integrity of research, it is imperative to experimentally determine the properties of any synthesized or acquired compound. The following section outlines standard protocols for characterizing this compound.

Workflow for Physicochemical and Spectroscopic Characterization

Caption: Workflow for the comprehensive characterization of a chemical compound.

Step-by-Step Methodologies

Melting Point Determination:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Assessment:

-

To a series of vials, add a known amount of the compound (e.g., 1 mg).

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone, dichloromethane) to each vial.

-

Vortex each vial for 1-2 minutes.

-

Visually inspect for dissolution. If dissolved, the compound is soluble at that concentration.

-

If not fully dissolved, the mixture can be gently heated and/or sonicated to assess for enhanced solubility.

pKa Determination via UV-Vis Spectrophotometry: [7]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant aliquot of the stock solution to each buffer solution.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorbances against the pH.

-

The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

NMR Sample Preparation and Analysis:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a calibrated NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Safety and Handling

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a chemical entity with significant potential in the field of medicinal chemistry and drug discovery. While a complete, experimentally verified dataset of its physical and chemical properties is not yet in the public domain, this guide provides a robust framework for its characterization. By following the outlined experimental protocols, researchers can confidently determine its properties and ensure the integrity of their scientific endeavors.

References

- BenchChem. A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. BenchChem. Accessed January 19, 2026.

- Kλάπα, Π., Κολοκοτρώνης, Α., & Σπυρούλιας, Γ. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- Naeem, S., Naeem, S., & Khan, I. U. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(8), 1170-1181.

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

- Lavalley, J. C., & Saussey, J. (1986). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Proceedings of SPIE - The International Society for Optical Engineering, 0553, 498-499.

- Maksymiuk, K., & Michalska, A. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Molecules, 25(3), 529.

- Clark, R. J. H., & Hester, R. E. (Eds.). (1995).

- ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook. Accessed January 19, 2026.

- Maksymiuk, K., & Michalska, A. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(2), 329-339.

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(8), 1170-1181.

- Mas, V., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-160.

- Breda, S., & Marques, M. P. M. (2003). A New Insight Into the Vibrational Analysis of Pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839.

- ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?.

- Cook, G. L., & Church, F. M. (1957). Correlations of the infrared spectra of some pyridines. The Journal of Physical Chemistry, 61(4), 458-462.

- CymitQuimica. This compound. CymitQuimica. Accessed January 19, 2026.

- PubChem. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)

Sources

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate is a synthetic compound of significant interest within contemporary drug discovery programs. Its structural resemblance to nicotinic acid, a well-established modulator of lipid metabolism and various cellular processes, suggests a potentially analogous, yet distinct, pharmacological profile. The incorporation of a trifluoromethyl group is a strategic modification intended to enhance metabolic stability and tissue penetration, thereby potentially refining the therapeutic window. This guide delineates a proposed mechanism of action for this compound, focusing on its putative interaction with the G protein-coupled receptor GPR109A and the subsequent downstream signaling cascades. We further provide a comprehensive suite of validated experimental protocols to rigorously test this hypothesis, offering a roadmap for its preclinical characterization.

Introduction: The Scientific Rationale

Nicotinic acid, a B-vitamin, exerts its pharmacological effects at supraphysiological doses, primarily through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This interaction leads to a cascade of intracellular events with therapeutic implications in dyslipidemia and inflammation. The core hypothesis of this guide is that this compound functions as an agonist at GPR109A, with its unique substitutions modulating its affinity, efficacy, and signaling bias.

The trifluoromethyl moiety is a bioisostere often employed in medicinal chemistry to enhance lipophilicity and block metabolic degradation, which can lead to improved pharmacokinetic profiles. The ethyl esterification of the carboxylate group may serve as a prodrug strategy, with intracellular esterases hydrolyzing it to the active nicotinic acid derivative.

This guide will, therefore, explore the following putative mechanistic pathway:

-

Primary Target Engagement: Direct binding and activation of the GPR109A receptor.

-

Second Messenger Modulation: Subsequent inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Downstream Signaling: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Proposed Signaling Pathway

The proposed mechanism of action for this compound is initiated by its binding to the GPR109A receptor, which is coupled to an inhibitory G protein (Gi). This interaction is hypothesized to trigger the following sequence of events:

Caption: A stepwise approach to validate the proposed mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Engagement - Competitive Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of this compound for the GPR109A receptor.

Objective: To quantify the displacement of a known high-affinity radioligand from the GPR109A receptor by the test compound.

Materials:

-

Cell membranes prepared from a cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nicotinic Acid.

-

Test Compound: this compound.

-

Non-specific binding control: Unlabeled nicotinic acid (high concentration).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well filter plates (GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and unlabeled nicotinic acid in the assay buffer.

-

Dilute the cell membranes and [³H]-Nicotinic Acid to the desired concentrations in ice-cold assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [³H]-Nicotinic Acid, and cell membranes.

-

Non-specific Binding: Add a high concentration of unlabeled nicotinic acid, [³H]-Nicotinic Acid, and cell membranes.

-

Competitive Binding: Add serial dilutions of the test compound, [³H]-Nicotinic Acid, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phase 2: Functional Activity - HTRF cAMP Assay

This assay will measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, confirming its agonist activity at the Gi-coupled GPR109A receptor.

Objective: To quantify the change in intracellular cAMP levels in response to treatment with the test compound.

Materials:

-

A cell line expressing GPR109A (e.g., CHO-K1/GPR109A).

-

Test Compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Plate the GPR109A-expressing cells in the 384-well plates and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

Treat the cells with the test compound dilutions and incubate for a specified time (e.g., 30 minutes).

-

In a parallel set of wells, add forskolin to stimulate cAMP production.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the HTRF kit protocol.

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysates.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor emission / donor emission).

-

Generate a dose-response curve by plotting the HTRF ratio against the log concentration of the test compound.

-

Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).

-

Phase 3: Downstream Signaling - Western Blot for p-ERK

This assay will investigate the effect of this compound on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK.

Objective: To determine if the test compound modulates the phosphorylation of ERK1/2.

Materials:

-

GPR109A-expressing cells.

-

Test Compound: this compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Treat the cells with various concentrations of the test compound for different time points.

-

Lyse the cells and collect the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Stripping and Reprobing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the same membrane with the primary antibody against t-ERK to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK using densitometry software.

-

Normalize the p-ERK signal to the t-ERK signal for each sample.

-

Compare the levels of p-ERK in treated versus untreated cells.

-

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate interpretation.

Table 1: Summary of In Vitro Pharmacological Data

| Parameter | Assay | Result |

| Binding Affinity (Ki) | Competitive Radioligand Binding | e.g., 150 nM |

| Functional Potency (EC₅₀) | HTRF cAMP Assay | e.g., 250 nM |

| ERK Phosphorylation | Western Blot | e.g., 2.5-fold increase at 1 µM |

A lower Ki value indicates a higher binding affinity. A lower EC₅₀ value indicates greater potency in the functional assay. The fold change in p-ERK will demonstrate the compound's effect on the MAPK pathway.

Conclusion

The proposed mechanism of action, centered on the activation of GPR109A, provides a solid framework for the preclinical evaluation of this compound. The experimental protocols detailed in this guide offer a robust and validated approach to confirm target engagement, elucidate functional activity, and characterize downstream signaling events. Successful validation of this mechanism will be a critical step in advancing this promising compound through the drug development pipeline.

References

-

Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (2022, November 28). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018, August 9). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. (2007). PubMed. Retrieved January 19, 2026, from [Link]

-

Radioligand Binding Methods: Practical Guide and Tips. (1996). PubMed. Retrieved January 19, 2026, from [Link]

-

GPCR Signaling Assays. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]

-

Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved January 19, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]

-

Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 19, 2026, from [Link]

-

HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011, February 7). The Journal of Clinical Investigation. Retrieved January 19, 2026, from [Link]

-

How to run a cAMP HTRF assay. (2024, June 11). YouTube. Retrieved January 19, 2026, from [Link]

-

How to run a cell based phospho HTRF assay. (2024, June 11). YouTube. Retrieved January 19, 2026, from [Link]

-

Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021, May 5). IJMRA. Retrieved January 19, 2026, from [Link]

-

Flow Cytometry-based MAPK Pathway Assay Service. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

-

Nicotinic Acid Receptor Agonists. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (2004, May 7). PubMed. Retrieved January 19, 2026, from [Link]

-

Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. (2012, June 15). PubMed. Retrieved January 19, 2026, from [Link]

-

Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Guidelines for HTRF technology in EGFR kinase assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

The Evolving Landscape of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers

Abstract

The nicotinic acid scaffold, a privileged structure in medicinal chemistry, continues to serve as a foundational template for the development of novel therapeutics. Within this class, derivatives and analogs of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate have emerged as a focal point of significant research interest. The strategic incorporation of a trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making this core particularly attractive for drug design. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound class. We will delve into specific case studies, including their potent activity as dual inhibitors of HIV-1 Reverse Transcriptase and their exploration as antiviral agents, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethyl Nicotinate Core

Nicotinic acid and its derivatives are integral to numerous biological processes and have been successfully leveraged to create a wide array of pharmaceutical agents.[1] The core structure of this compound presents several key features for medicinal chemistry exploration:

-

The Pyridine Ring: A bioisostere of a phenyl ring that can engage in hydrogen bonding and π-stacking interactions, with the nitrogen atom serving as a hydrogen bond acceptor.

-

The Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group significantly alters the pKa of the pyridine nitrogen, influences the molecule's lipophilicity, and can block metabolic attack, often leading to improved pharmacokinetic profiles.

-

The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor. It also presents a convenient chemical handle for further derivatization to modulate solubility and target engagement. Its tautomeric equilibrium with the corresponding pyridone form is an important structural consideration.[][3]

-

The Ethyl Ester: This moiety can be readily hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug. It also serves as a synthetic precursor for a vast library of amides and other ester analogs.

This guide will synthesize findings from key studies to provide a logical framework for designing and evaluating novel derivatives based on this versatile scaffold.

Synthetic Strategies for Derivatization

The synthesis of the core scaffold and its subsequent derivatization are crucial for exploring the chemical space and establishing robust SAR. A common approach involves the cyclization of functionalized precursors.

A generalized synthetic pathway often begins with the condensation of a β-ketoester equivalent with a trifluoromethyl-containing building block, followed by cyclization with an ammonia source.[4] Once the core nicotinate is formed, a variety of derivatization strategies can be employed.

Workflow for Generating Analog Libraries

The following workflow outlines the primary pathways for modifying the core structure to probe for desired biological activities.

Caption: General workflow for synthesis and derivatization.

Case Study: Structure-Activity Relationships of HIV-1 Reverse Transcriptase Inhibitors

A significant application of this scaffold has been in the development of inhibitors targeting the HIV-1 Reverse Transcriptase (RT) enzyme. Specifically, derivatives have been identified as dual inhibitors, targeting both the Ribonuclease H (RNase H) and the RNA-dependent DNA polymerase (RDDP) functions of RT.[5][6]

Impact of Ester and Amide Modifications at Position 3

The initial ethyl nicotinate compound showed promising inhibitory activity against the RNase H function.[5][6] However, systematic modification of this group led to significant gains in potency. The key insight was that replacing the ethyl group with substituted aromatic rings could enhance interactions within the enzyme's binding pocket.

Key SAR Findings:

-

Aryl Esters: Replacement of the ethoxy group with 4-substituted aryl rings dramatically influenced potency. Esters with 4-chloro, 4-methoxy, and 4-thiomethyl substitutions were the most potent in the series.[5][6]

-

Positional Isomerism: The position of substituents on the aryl ring was critical. Moving a 4-chloro substituent to the 2- or 3-position resulted in a drop in activity.[5]

-

Amide Conversion: Converting the ester to an amide offered another avenue for potency enhancement. Benzylamides and, notably, arylpiperazino amides showed strong RNase H inhibition. The introduction of a 3,4-dichlorophenyl piperazine moiety led to a particularly potent analog with an IC50 of 7 µM.[5]

SAR Data Summary

| Compound ID (Reference) | Modification from Core Structure | Target | IC50 (µM) |

| 9 [5][6] | 2-amino substituted ethyl ester | RNase H | 24 |

| 13 [5] | 2-amino, 3-(4-chlorophenyl) ester | RNase H | 8 |

| 18 [5] | 2-amino, 3-(4-methoxyphenyl) ester | RNase H | 9 |

| 23 [5] | 2-amino, 3-(4-methoxyphenyl) ester, 4-O-methyl | RNase H | 4.5 |

| 52 [5] | 2-amino, 3-(3,4-dichlorophenyl)piperazino amide | RNase H | 7 |

SAR Logic Diagram

The following diagram illustrates the decision-making process in optimizing the lead compound based on SAR data.

Caption: SAR optimization pathways for HIV-1 RT inhibitors.

Case Study: Analogs as Inhibitors of SARS-CoV-2 Replication

The versatility of the trifluoromethyl-pyridyl scaffold is further highlighted by its incorporation into novel inhibitors of SARS-CoV-2 replication.[7][8] In this context, the core is part of a larger molecule, typically linked via a heteroaromatic ring like an oxadiazole to an alkoxyphenyl moiety. These analogs were found to interfere with viral entry.[7]

Key SAR Findings:

-

Pyridyl Moiety: A 3- or 4-pyridyl moiety attached to the oxadiazole was found to be optimal for antiviral activity.[7]

-

Substituent Tolerance: The pyridyl ring tolerated various substitutions. The presence of a trifluoromethyl group (as in the parent topic) or a methyl group was well-tolerated and maintained potency.[7]

-

Heterocycle Replacement: The central 1,2,4-oxadiazole ring could be replaced by other heteroaromatic cycles, demonstrating structural flexibility, although introducing a second nitrogen atom into a six-membered ring (e.g., pyrimidine) led to a loss of potency.[7]

These findings demonstrate that the trifluoromethyl-nicotinate framework is a valuable component that can be integrated into more complex structures to target diverse biological pathways.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key synthetic and biological procedures.

Protocol: Synthesis of 2-Arylamino-6-(trifluoromethyl)nicotinate Derivatives

This protocol is adapted from established methods for synthesizing the HIV-1 RT inhibitor class of compounds.[6]

Objective: To synthesize 2-arylamino nicotinate analogs from a common intermediate.

Step-by-Step Methodology:

-

Intermediate Synthesis: Ethyl 2-amino-6-(trifluoromethyl)nicotinate (9) is prepared by treating ethyl 3-amino-3-ethoxypropenoate sequentially with the desired arylamine and then with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in an appropriate solvent like acetonitrile (MeCN).[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the synthesized ethyl ester intermediate (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add the desired substituted phenol (1.5 eq) and a catalytic amount of a suitable acid or base catalyst (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target aryl ester.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: HIV-1 RT-Associated RNase H Inhibition Assay

This protocol outlines a standard method for evaluating the inhibitory activity of synthesized compounds against the RNase H function of HIV-1 RT.[5][6]

Objective: To determine the IC50 value of test compounds against HIV-1 RT RNase H activity.

Caption: Workflow for the RNase H inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT). The substrate is a radiolabeled RNA/DNA hybrid (e.g., [3H]-poly(rA)/poly(dT)).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: In a 96-well plate, add the reaction buffer, HIV-1 RT enzyme, and the test compound solution. Pre-incubate for 15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding the radiolabeled RNA/DNA hybrid substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding ice-cold trichloroacetic acid (TCA) containing transfer RNA (tRNA) as a carrier. This precipitates the undigested substrate.

-

Separation: Centrifuge the plate to pellet the precipitated substrate.

-

Quantification: Transfer an aliquot of the supernatant (containing the acid-soluble, cleaved RNA fragments) to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly fruitful area for drug discovery. The SAR studies detailed in this guide demonstrate that targeted modifications to the ester/amide group, the 4-hydroxy position, and substitutions on the pyridine ring can lead to highly potent and selective inhibitors for various therapeutic targets, most notably HIV-1 RT.

Future research should focus on:

-

Expanding Target Scope: Exploring the activity of these derivatives against other enzymes and receptors where trifluoromethyl-containing heterocycles have shown promise, such as kinases and GPCRs.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of the most potent leads to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for in vivo efficacy.

-

Computational Modeling: Employing molecular docking and other in silico methods to rationalize the observed SAR and guide the design of next-generation analogs with enhanced potency and selectivity.

By integrating synthetic chemistry, pharmacological evaluation, and modern drug design principles, the full therapeutic potential of this versatile chemical class can be realized.

References

-

2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. MDPI. [Link]

-

Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PMC - NIH. [Link]

-

2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. PMC - PubMed Central. [Link]

- Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.

- Preparation method of 4-trifluoromethyl nicotinic acid.

-

Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. PubChem. [Link]

-

Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PubMed. [Link]

Sources

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 3. Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | C9H8F3NO4 | CID 54753472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate

Molecular Structure and Expected Spectroscopic Behavior

Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a trifluoromethyl group, a hydroxylated pyridine ring, and an ethyl ester moiety will each manifest in specific ways across various analytical techniques. Understanding the interplay of these structural features is paramount for accurate spectral interpretation.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a comprehensive analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine-H (C5-H) | ~6.8 - 7.2 | Singlet (s) | N/A | This proton is on the pyridine ring, and its chemical shift is influenced by the adjacent electron-donating hydroxyl group and the meta-positioned trifluoromethyl group. |

| Pyridine-H (C2-H) | ~8.2 - 8.6 | Singlet (s) | N/A | This proton is positioned between the nitrogen atom and the ester group, leading to a downfield shift. |

| -OCH₂CH₃ | ~4.2 - 4.5 | Quartet (q) | ~7.1 | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom of the ester. They will be split into a quartet by the neighboring methyl protons. |

| -OCH₂CH₃ | ~1.2 - 1.5 | Triplet (t) | ~7.1 | The methyl protons of the ethyl group are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons. |

| -OH | Variable | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet and may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic splitting of the C6 carbon signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling | Rationale |

| C=O (Ester) | ~165 - 170 | The carbonyl carbon of the ester group appears in the typical downfield region. | |

| C4 (-OH) | ~160 - 165 | The carbon atom attached to the hydroxyl group is significantly deshielded. | |

| C6 (-CF₃) | ~145 - 150 | Quartet (¹JC-F ≈ 270-280 Hz) | This carbon is directly attached to the trifluoromethyl group, leading to a downfield shift and a large one-bond coupling with the fluorine atoms.[1] |

| C2 | ~140 - 145 | This carbon is adjacent to the nitrogen atom and the ester group. | |

| C5 | ~110 - 115 | This carbon is shielded by the electron-donating hydroxyl group. | |

| C3 | ~105 - 110 | This carbon is also influenced by the ester and hydroxyl groups. | |

| -CF₃ | ~120 - 125 | Quartet (¹JC-F ≈ 270-280 Hz) | The carbon of the trifluoromethyl group itself will show a very large one-bond coupling to the fluorine atoms.[1] |

| -OCH₂CH₃ | ~60 - 65 | The methylene carbon of the ethyl ester. | |

| -OCH₂CH₃ | ~13 - 15 | The methyl carbon of the ethyl ester. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet highly informative experiment for fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF₃ | ~ -60 to -70 | Singlet (s) | The trifluoromethyl group on a pyridine ring typically appears in this region relative to a CFCl₃ standard. The absence of neighboring fluorine or hydrogen atoms would result in a singlet.[2][3] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

-